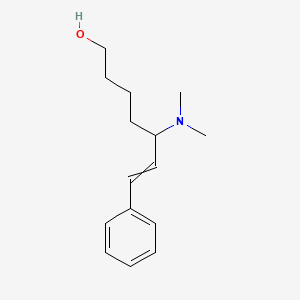
5-(Dimethylamino)-7-phenylhept-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-7-phenylhept-6-en-1-ol is an organic compound that features a dimethylamino group, a phenyl group, and a heptenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-7-phenylhept-6-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable heptenol precursor with dimethylamine and a phenylating agent under controlled conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-7-phenylhept-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Dimethylamino)-7-phenylhept-6-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-7-phenylhept-6-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The phenyl group may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonic acid: Known for its use in fluorescent labeling and protein studies.
N,N-dimethylglycine: Utilized in biochemical research and as a dietary supplement.
Dimethylamine: A simple amine with various industrial applications.
Uniqueness
5-(Dimethylamino)-7-phenylhept-6-en-1-ol is unique due to its specific structural features, which combine a dimethylamino group, a phenyl group, and a heptenol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis, medicinal chemistry, and materials science.
Properties
CAS No. |
62143-09-3 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
5-(dimethylamino)-7-phenylhept-6-en-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)15(10-6-7-13-17)12-11-14-8-4-3-5-9-14/h3-5,8-9,11-12,15,17H,6-7,10,13H2,1-2H3 |
InChI Key |
MVQGVCFDKFTZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CCCCO)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


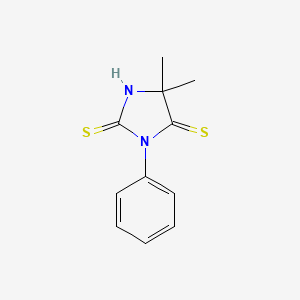
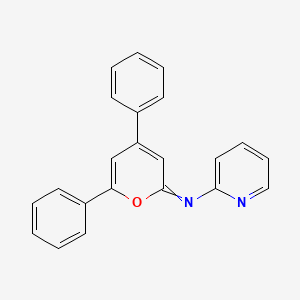
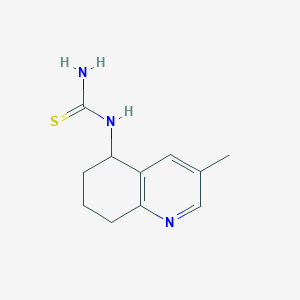
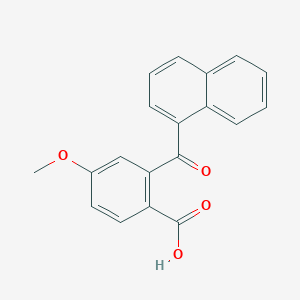
![1H-Benzimidazole, 2-[(4-phenyl-2-thiazolyl)methyl]-](/img/structure/B14552957.png)
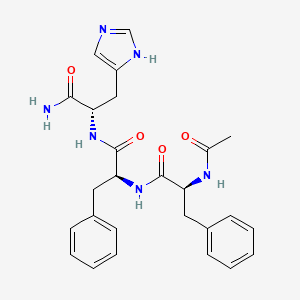
![Methyl 2-[5-(2-chlorophenyl)-3-oxocyclohexen-1-yl]acetate](/img/structure/B14552969.png)
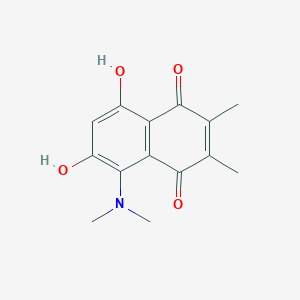
![Pyridinium, 2-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]-, bromide](/img/structure/B14552978.png)
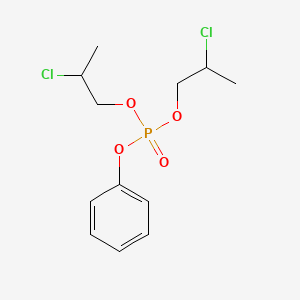
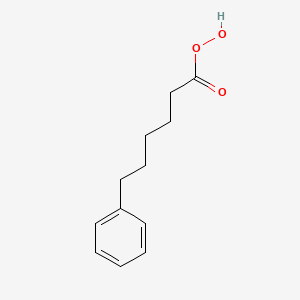
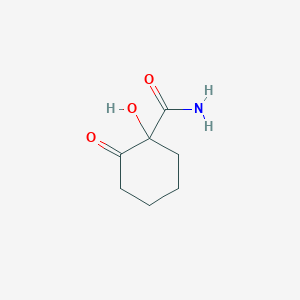
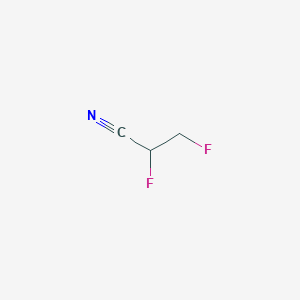
![6-[(2-Chlorophenoxy)methyl]-4-(4-chlorophenyl)morpholin-2-one](/img/structure/B14552999.png)
